2-aminopropane-1-thiol hydrochloride

Vue d'ensemble

Description

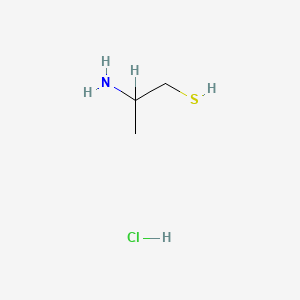

2-aminopropane-1-thiol hydrochloride is an organic compound with the molecular formula C3H10ClNS. It is a hydrochloride salt of 2-amino-1-propanethiol, which is a thiol and amine derivative. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-aminopropane-1-thiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-propanethiol with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of 2-amino-1-propanethiol hydrochloride often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Analyse Des Réactions Chimiques

Types of Reactions

2-aminopropane-1-thiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The amino and thiol groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted thiols. These products have various applications in different fields .

Applications De Recherche Scientifique

Biochemical Applications

Cysteamine Precursor

2-Aminopropane-1-thiol hydrochloride serves as a precursor to cysteine, an essential amino acid involved in numerous metabolic pathways. It plays a crucial role in the synthesis of glutathione, an important antioxidant that protects cells from oxidative stress and detoxifies harmful substances.

Therapeutic Uses

This compound is primarily recognized for its therapeutic applications, particularly in treating cystinosis, a genetic disorder that leads to the accumulation of cystine within lysosomes. Cysteamine hydrochloride helps to reduce cystine levels and improve kidney function in affected patients. Clinical studies have demonstrated its efficacy in managing symptoms associated with this condition .

Protein Modification

In biochemical assays, this compound is used for protein modification techniques. Its thiol functionality allows it to form disulfide bonds with other thiol-containing molecules, facilitating the study of protein interactions and structures.

Material Science Applications

Chiral Building Block

Due to its chiral nature, this compound is utilized as a building block in organic synthesis. It can be employed to create new molecules with specific spatial arrangements of atoms, which are essential for drug development and the synthesis of complex organic compounds .

Bioconjugation

The compound's reactivity profile makes it valuable for bioconjugation applications. It can be used to attach biomolecules to surfaces or other molecules, enhancing the functionality of materials used in biosensors and drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Cystinosis Management : A pivotal clinical trial demonstrated that patients receiving cysteamine hydrochloride exhibited significant reductions in corneal deposits of cystine compared to those on placebo treatments. This study reinforced the compound's role as a critical therapeutic agent for managing cystinosis symptoms .

- Protein Interaction Studies : Research involving the modification of proteins using this thiol compound has provided insights into protein folding mechanisms and interactions. The ability to form stable disulfide bonds has been exploited to enhance the stability of therapeutic proteins.

Mécanisme D'action

The mechanism of action of 2-aminopropane-1-thiol hydrochloride involves its interaction with molecular targets through its thiol and amine groups. These interactions can lead to the formation of disulfide bonds, modification of proteins, and other biochemical processes. The compound can also act as a reducing agent, influencing redox reactions in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-1-propanethiol hydrochloride: Similar in structure but with different positional isomerism.

2-Amino-2-methyl-1-propanethiol hydrochloride: Contains an additional methyl group, leading to different chemical properties.

Uniqueness

2-aminopropane-1-thiol hydrochloride is unique due to its specific combination of thiol and amine groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form self-assembled monolayers and its use in various scientific fields highlight its versatility and importance .

Activité Biologique

2-Aminopropane-1-thiol hydrochloride, also known as cysteine precursor, is a compound that exhibits significant biological activity due to its thiol and amino functional groups. This article provides a comprehensive overview of its biological mechanisms, applications, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The thiol group (-SH) can form covalent bonds with cysteine residues in proteins, which can alter their structure and function. This interaction is crucial in modulating enzymatic activities and cellular signaling pathways.

- Redox Reactions : The compound participates in redox reactions, acting as a reducing agent. This property allows it to influence oxidative stress responses and cellular signaling, potentially providing neuroprotective effects.

- Metabolic Pathways : It plays a role in several metabolic pathways, including amino acid metabolism and energy production. Research indicates that l-cysteine deprivation can lead to significant changes in glycolysis and other metabolic processes .

Case Studies

-

Enzymatic Activity Modulation :

A study demonstrated that this compound could enhance the activity of certain enzymes involved in detoxification processes. By acting as a reducing agent, it facilitated the conversion of reactive species into less harmful forms, thereby protecting cells from oxidative damage. -

Neuroprotective Properties :

In neurobiological research, this compound has been shown to help mitigate oxidative stress in neuronal cells. It was found that treatment with this compound reduced the levels of reactive oxygen species (ROS) in cultured neurons exposed to toxic agents, suggesting its potential as a neuroprotective agent . -

Impact on Metabolic Pathways :

A metabolomic analysis revealed that l-cysteine deprivation significantly affected core metabolic pathways in Entamoeba histolytica, highlighting the importance of thiols like 2-aminopropane-1-thiol in maintaining metabolic homeostasis .

Applications

The compound has diverse applications across various fields:

- Medicinal Chemistry : Its ability to act as a cysteine precursor makes it valuable in drug development, particularly for conditions related to oxidative stress and neurodegeneration.

- Biochemical Research : It is frequently used in studies investigating enzyme mechanisms and protein interactions due to its reactivity with thiol groups in proteins .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2S)-1-Aminopropane-2-thiol | Enantiomer of 2-aminopropane-1-thiol | Different biological activity due to stereochemistry |

| 1-Aminopropane-2-thiol | Lacks hydrochloride salt | Variations in solubility and reactivity |

| 2-Aminopropane-1-thiol | Positional isomer | Distinct chemical and biological properties |

Propriétés

IUPAC Name |

2-aminopropane-1-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDQCFHYSGLOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961691 | |

| Record name | 2-Aminopropane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4145-98-6 | |

| Record name | 1-Propanethiol, 2-amino-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4145-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanethiol, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004145986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.